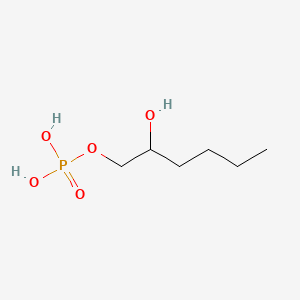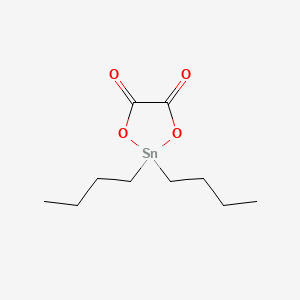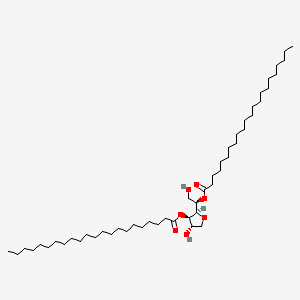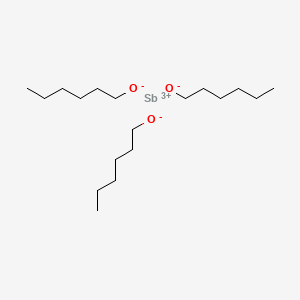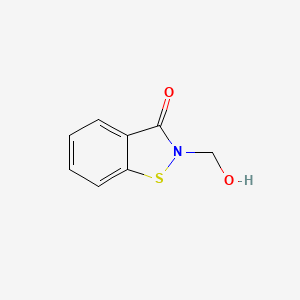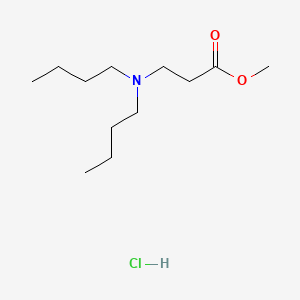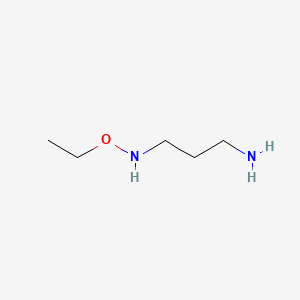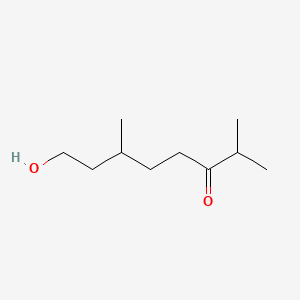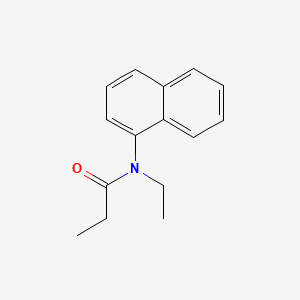
(1,4-Dibromobutyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dibromobutyl)cyclopropane is an organic compound with the molecular formula C₇H₁₂Br₂. It consists of a cyclopropane ring substituted with a 1,4-dibromobutyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dibromobutyl)cyclopropane typically involves the reaction of cyclopropane with 1,4-dibromobutane under specific conditions. One common method is the addition of carbenes to alkenes, where a carbene intermediate reacts with an alkene to form the cyclopropane ring . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Dibromobutyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can yield alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
(1,4-Dibromobutyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1,4-Dibromobutyl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The strained ring structure allows it to participate in various chemical reactions, including ring-opening and cycloaddition reactions, which can modify the activity of target molecules . The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
1,2-Dibromocyclopropane: A similar compound with bromine atoms substituted at different positions on the cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar strained ring characteristics.
Uniqueness
(1,4-Dibromobutyl)cyclopropane is unique due to the presence of the 1,4-dibromobutyl group, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
83846-75-7 |
|---|---|
Formule moléculaire |
C7H12Br2 |
Poids moléculaire |
255.98 g/mol |
Nom IUPAC |
1,4-dibromobutylcyclopropane |
InChI |
InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2 |
Clé InChI |
VHXVANJGTFQCCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


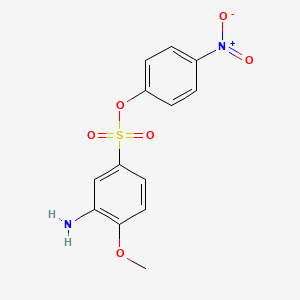
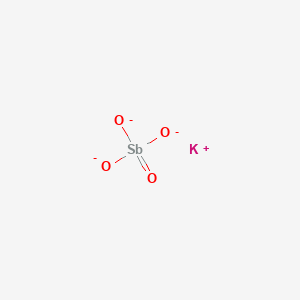
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
